molecular formula C16H27NO3S B14597788 2-Methylheptyl 4-(dimethylamino)benzene-1-sulfonate CAS No. 61165-54-6

2-Methylheptyl 4-(dimethylamino)benzene-1-sulfonate

Cat. No.: B14597788
CAS No.: 61165-54-6
M. Wt: 313.5 g/mol
InChI Key: VQSQMULEYLHEFC-UHFFFAOYSA-N
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Description

2-Methylheptyl 4-(dimethylamino)benzene-1-sulfonate is a chemical compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a benzene ring substituted with a dimethylamino group and a sulfonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylheptyl 4-(dimethylamino)benzene-1-sulfonate typically involves the reaction of 4-(dimethylamino)benzenesulfonyl chloride with 2-methylheptanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methylheptyl 4-(dimethylamino)benzene-1-sulfonate can undergo several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The sulfonate ester group can be a site for nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation. These reactions are typically carried out under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions. These reactions are often conducted in polar solvents like water or alcohols.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used for these reactions.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include nitro, sulfo, and halo derivatives of the benzene ring.

    Nucleophilic Substitution: Products include various substituted sulfonate esters.

    Oxidation and Reduction: Products include oxidized or reduced forms of the dimethylamino group.

Scientific Research Applications

2-Methylheptyl 4-(dimethylamino)benzene-1-sulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methylheptyl 4-(dimethylamino)benzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonate ester group can undergo hydrolysis under certain conditions. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzenesulfonic acid
  • 2-Methylheptyl benzenesulfonate
  • 4-(Dimethylamino)benzene-1-sulfonyl chloride

Uniqueness

2-Methylheptyl 4-(dimethylamino)benzene-1-sulfonate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the dimethylamino group and the sulfonate ester group allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.

Properties

CAS No.

61165-54-6

Molecular Formula

C16H27NO3S

Molecular Weight

313.5 g/mol

IUPAC Name

2-methylheptyl 4-(dimethylamino)benzenesulfonate

InChI

InChI=1S/C16H27NO3S/c1-5-6-7-8-14(2)13-20-21(18,19)16-11-9-15(10-12-16)17(3)4/h9-12,14H,5-8,13H2,1-4H3

InChI Key

VQSQMULEYLHEFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)COS(=O)(=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

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